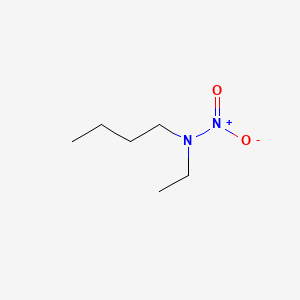
1-Butanamine, N-ethyl-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-ethyl-N-nitro- is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanamine, where the nitrogen atom is substituted with an ethyl group and a nitro group
Méthodes De Préparation
The synthesis of 1-Butanamine, N-ethyl-N-nitro- can be achieved through several routes:
Nitration of N-ethylbutanamine: This involves the nitration of N-ethylbutanamine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Reductive Amination: Another method involves the reductive amination of butanal with ethylamine followed by nitration
Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Butanamine, N-ethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the nitro group can be hydrolyzed to form corresponding amines or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, halides, alkoxides, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Butanamine, N-ethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where nitro compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other nitrogen-containing compounds.
Mécanisme D'action
The mechanism of action of 1-Butanamine, N-ethyl-N-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The ethyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-Butanamine, N-ethyl-N-nitro- can be compared with other similar compounds such as:
N-ethylbutanamine: Lacks the nitro group and thus has different chemical reactivity and biological activity.
N-nitrobutanamine: Lacks the ethyl group, affecting its lipophilicity and membrane penetration ability.
N-ethyl-N-nitroethanamine: Has a shorter carbon chain, influencing its physical properties and reactivity.
The uniqueness of 1-Butanamine, N-ethyl-N-nitro- lies in the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52330-08-2 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-butyl-N-ethylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-6-7(4-2)8(9)10/h3-6H2,1-2H3 |
Clé InChI |
FYKCSJRFLQVYMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
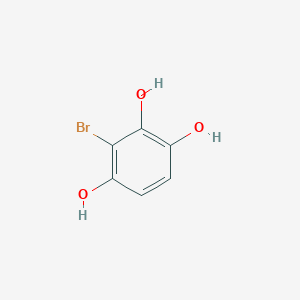
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
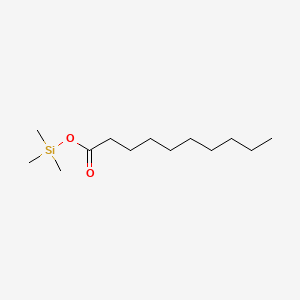


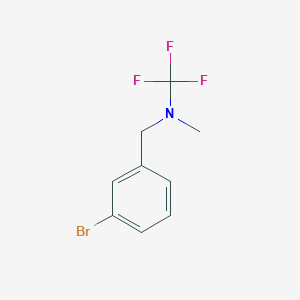
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

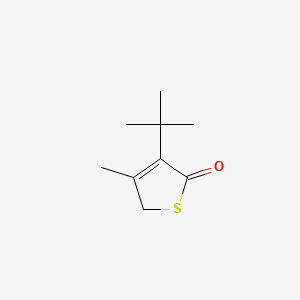
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
